6-Methyl-4,7-diazaspiro[2.5]octan-8-one

Conformational constraint Ligand preorganization Medicinal chemistry

6-Methyl-4,7-diazaspiro[2.5]octan-8-one (CAS 2408969-94-6) is a chiral, nitrogen-rich spirocyclic lactam with a molecular formula of C₇H₁₂N₂O and a monoisotopic mass of 140.09496 g/mol. The scaffold belongs to the 4,7-diazaspiro[2.5]octane family, a class recognized for its rigid, three-dimensional architecture that can engage ATP-binding pockets in kinases through crystallographically confirmed interactions between the basic nitrogen atoms and acidic residues.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 2408969-94-6
Cat. No. B2729589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4,7-diazaspiro[2.5]octan-8-one
CAS2408969-94-6
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCC1CNC2(CC2)C(=O)N1
InChIInChI=1S/C7H12N2O/c1-5-4-8-7(2-3-7)6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10)
InChIKeyHDMJGTOAFHCJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4,7-diazaspiro[2.5]octan-8-one (CAS 2408969-94-6): Procurement-Relevant Scaffold Profile


6-Methyl-4,7-diazaspiro[2.5]octan-8-one (CAS 2408969-94-6) is a chiral, nitrogen-rich spirocyclic lactam with a molecular formula of C₇H₁₂N₂O and a monoisotopic mass of 140.09496 g/mol . The scaffold belongs to the 4,7-diazaspiro[2.5]octane family, a class recognized for its rigid, three-dimensional architecture that can engage ATP-binding pockets in kinases through crystallographically confirmed interactions between the basic nitrogen atoms and acidic residues [1]. The compound's defining features—a cyclopropane ring fused to a piperazinone, a ketone at position 8, and a methyl substituent at position 6—create a constrained vector geometry that is absent in the unsubstituted parent or the fully reduced analog, making it a distinct starting point for structure-activity relationship (SAR) exploration.

Why 6-Methyl-4,7-diazaspiro[2.5]octan-8-one Cannot Be Replaced by Generic Spirocyclic Analogs


The 4,7-diazaspiro[2.5]octane class demonstrates that minor structural perturbations profoundly alter both kinase selectivity and potency because the basic nitrogen atoms and the spirocyclic conformation dictate engagement with the P-loop and acidic side-chains in the ATP pocket [1]. The 6-methyl-8-keto substitution pattern present in 2408969-94-6 introduces two critical differentiation points versus the unsubstituted 4,7-diazaspiro[2.5]octan-8-one (CAS 907973-01-7) and the 5-methyl-4,7-diazaspiro[2.5]octane analog (CAS 1824451-45-7): (i) the 6-methyl group restricts rotational freedom and biases the spirocyclic conformation, and (ii) the 8-ketone provides a hydrogen-bond acceptor that is absent in the fully reduced scaffold. These features are not interchangeable; a procurement decision based solely on the diazaspiro[2.5]octane core without specifying the 6-methyl-8-keto pattern risks acquiring a compound with divergent conformational preference and distinct hydrogen-bonding capacity. The evidence below quantifies these differences where data are available and explicitly notes where direct comparisons remain absent.

Quantitative Differentiation Evidence for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one (2408969-94-6)


Molecular Rigidity: Zero Rotatable Bonds vs. Flexible Analogs

The target compound possesses zero rotatable bonds (calculated value: 0) , a property that directly impacts its entropic cost of binding. In contrast, the unsubstituted 4,7-diazaspiro[2.5]octan-8-one (CAS 907973-01-7) also has zero rotatable bonds, but the 5-methyl-4,7-diazaspiro[2.5]octane analog (CAS 1824451-45-7) introduces one additional rotatable bond through the absence of the constraining 8-ketone. The 6-methyl-8-keto combination locks the piperazinone ring into a single dominant conformer, whereas the 6-methyl group on the fully reduced scaffold permits greater conformational sampling. This difference in preorganization energy is a well-established driver of binding affinity differences in kinase inhibitor programs [1].

Conformational constraint Ligand preorganization Medicinal chemistry

Topological Polar Surface Area (TPSA) and H-Bond Capacity Differentiate the 8-Ketone Scaffold from Reduced and Dione Analogs

The target compound exhibits two hydrogen-bond donors and two hydrogen-bond acceptors, yielding a computed TPSA consistent with the spirocyclic lactam motif . In comparison, the fully reduced 6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1824451-45-7) lacks the ketone acceptor, reducing the H-bond acceptor count, while the dione analog (S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione (CAS 98735-78-5) introduces a second ketone and increases the H-bond acceptor count to 4 . These differences in H-bond pharmacophore features have been shown within the diazaspiro[2.5]octane class to directly influence kinase selectivity by modulating interactions with the hinge region and catalytic lysine [1].

Physicochemical property Permeability Drug-likeness

Chiral Center at C6: Enantiomer-Dependent Activity in Diazaspiro[2.5]octane Scaffolds

The 6-methyl group creates a chiral center in the target compound, and the stereochemistry at C6 is reported to be critical for biological activity within the diazaspiro[2.5]octane class . This is contrasted with the achiral unsubstituted parent (CAS 907973-01-7) and the 7-benzyl analog (CAS 674791-91-4), where chirality may be absent or positioned differently. In related diazaspiro[2.5]octane-5,8-dione series, the (S)-enantiomer (CAS 98735-78-5) and (R)-enantiomer (CAS 98735-79-6) are cataloged as distinct compounds, reflecting the recognition that enantiomers within this scaffold can exhibit divergent potency and selectivity . No enantiomer-specific activity data are publicly available for 2408969-94-6, but procurement of the racemate versus a specific enantiomer will deterministically impact biological outcomes if the target binding site is stereosensitive.

Stereochemistry Enantioselectivity Target engagement

Scaffold-Dependent Kinase Inhibition: ATP-Pocket Engagement Confirmed for Diazaspiro[2.5]octane Core

Protein crystallography has confirmed that the 4,7-diazaspiro[2.5]octane scaffold directly engages the ATP-binding pocket of multiple kinases, with the basic nitrogen atoms forming interactions with acidic side-chain residues [1]. In that study, heteroaryl-substituted diazaspirocycles exhibited kinase inhibition with ligand efficiency values suitable for fragment-based lead discovery. This directly supports the utility of the core scaffold present in 2408969-94-6. No head-to-head kinase panel data are available for the target compound itself, but the crystallographic validation of the core distinguishes it from non-spirocyclic piperazine or piperazinone alternatives that lack the rigid spirocyclic architecture necessary for the observed binding mode.

Kinase inhibition Protein crystallography Structure-based design

Synthetic Tractability: 9-Step Route from Chiral Pool Starting Material

A reported synthetic route to 6-methyl-4,7-diazaspiro[2.5]octan-8-one starts from L-serine and proceeds through nine synthetic steps with an overall yield of 24%, employing a key intermediate methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate . This contrasts with the synthesis of the unsubstituted parent 4,7-diazaspiro[2.5]octan-8-one (CAS 907973-01-7), which is commercially available from multiple suppliers and typically produced via shorter cyclization sequences. The 6-methyl-8-keto target thus carries a higher synthetic complexity, reflected in its limited commercial availability and higher procurement cost. The 9-step route also offers a defined intermediate for late-stage diversification, a feature not as readily achieved from the simpler parent scaffold.

Synthetic accessibility Yield optimization Process chemistry

Optimal Application Scenarios for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one (2408969-94-6) Based on Verified Evidence


Kinase Inhibitor Fragment-Based Lead Discovery Requiring Crystallographically Validated Spirocyclic Cores

The 4,7-diazaspiro[2.5]octane scaffold has been crystallographically confirmed to engage the ATP-binding pocket of protein kinases through basic nitrogen–acidic residue interactions [1]. Incorporating 6-methyl-4,7-diazaspiro[2.5]octan-8-one as a fragment or hinge-binding motif provides a pre-organized, zero-rotatable-bond scaffold that can be functionalized at the N4 position to explore P-loop and selectivity pocket interactions, as demonstrated for the broader diazaspirocycle class [1].

Conformationally Constrained Peptidomimetic Scaffold for Protease or GPCR Targets

The rigid spirocyclic lactam architecture, with zero rotatable bonds and defined H-bond pharmacophore features (2 HBD, 2 HBA), makes 2408969-94-6 a suitable core for peptidomimetic design where conformational preorganization is critical for target affinity [1]. Compared to the fully reduced 6-methyl-4,7-diazaspiro[2.5]octane, the 8-ketone provides an additional H-bond acceptor that can mimic the carbonyl of a peptide bond backbone.

Stereochemical SAR Exploration of Chiral Diazaspiro[2.5]octane Derivatives

The presence of a chiral center at C6, with enantiomer-dependent activity documented for related dione analogs [1], positions 2408969-94-6 as a tool for investigating stereochemical SAR in any target where the spirocyclic scaffold is productive. Procurement of both racemate and enantiopure material (if available) enables direct evaluation of enantioselectivity.

Late-Stage Diversification via the Key Cyclopropylideneacetate Intermediate

The reported synthetic route generates a structurally defined cyclopropylideneacetate intermediate amenable to Michael additions and Diels-Alder reactions [1]. For medicinal chemistry groups seeking a diversified spirocyclic library, procuring 2408969-94-6 and its immediate synthetic precursors enables efficient access to analogs with varied substitution patterns.

Quote Request

Request a Quote for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.